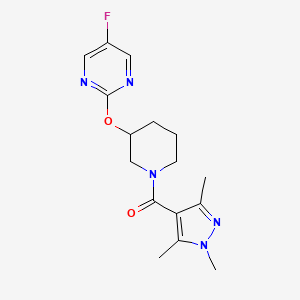
(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone," is a complex molecule that appears to be related to a family of compounds with central nervous system (CNS) depressant activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the pyrimidinyl and pyrazolyl groups, are known to contribute to pharmacological properties in related molecules.
Synthesis Analysis
The synthesis of related compounds has been reported, such as the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which demonstrated CNS depressant activity and potential anticonvulsant properties . The synthesis typically involves the formation of the pyrazole ring followed by the introduction of various substituents that can influence the biological activity of the compounds. The synthesis of the compound of interest would likely follow a similar pathway, with specific attention to the introduction of the fluoropyrimidinyl and trimethylpyrazolyl groups.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and single crystal X-ray diffraction studies . These studies have revealed important conformational details, such as the chair conformation of the piperidine ring and the presence of intra- and intermolecular hydrogen bonds. For the compound of interest, similar structural analyses would be crucial to understand its conformation and potential binding interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a fluoropyrimidinyl group suggests potential interactions with enzymes or receptors through hydrogen bonding or dipole interactions. The pyrazolyl group could be involved in electronic interactions due to its aromatic nature. The specific reactivity of the compound would depend on the overall molecular context and the presence of other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) . These studies provide insights into the stability and thermal behavior of the compounds. Theoretical calculations, such as density functional theory (DFT), have been used to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap . For the compound of interest, similar analyses would be necessary to predict its behavior in various environments and its potential as a pharmacological agent.
Relevant Case Studies
Case studies involving related compounds have shown a range of biological activities, including anticonvulsant, antidepressant, and potential antipsychotic effects . The Ames test result for one of the compounds suggests a potential for mutagenicity, which would be an important consideration in the development of the compound of interest . Cytotoxicity evaluations and molecular docking studies have also been performed to assess the interaction of these compounds with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
A study by Benaka Prasad et al. (2018) elaborates on the synthesis and structural exploration of a novel bioactive heterocycle closely related to the chemical compound . The compound demonstrated antiproliferative activity and was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, highlighting the importance of such compounds in medicinal chemistry and drug design (Benaka Prasad et al., 2018).
Anticancer and Antimicrobial Applications
Research on derivatives of similar compounds has shown promising results in anticancer and antimicrobial activities. Gouhar and Raafat (2015) prepared a compound through the reaction with different nucleophiles for anticancer evaluation, emphasizing the compound's potential as a therapeutic agent (Gouhar & Raafat, 2015). Additionally, studies have highlighted the antimicrobial potential of related compounds, suggesting their utility in addressing bacterial and fungal infections (Mallesha & Mohana, 2014).
Eigenschaften
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5O2/c1-10-14(11(2)21(3)20-10)15(23)22-6-4-5-13(9-22)24-16-18-7-12(17)8-19-16/h7-8,13H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSQGGJJZVTTSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

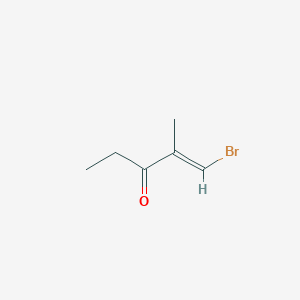
![2-cyclohexyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2502658.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502660.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2502661.png)
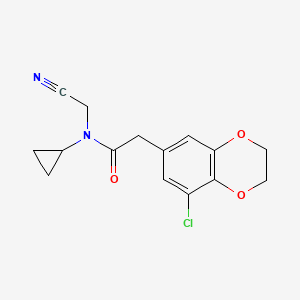
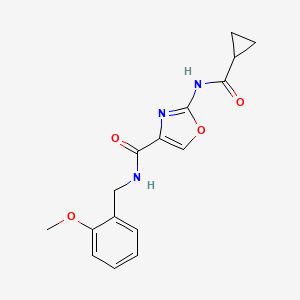
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502672.png)

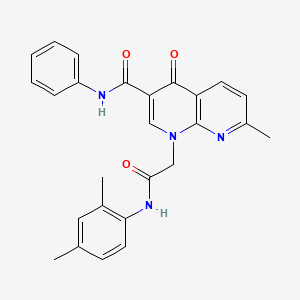

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)
